molecular formula C25H22N2O2 B11097864 Bis(2-hydroxy-1-naphthylmethylidene)propylene-diamine

Bis(2-hydroxy-1-naphthylmethylidene)propylene-diamine

Cat. No.: B11097864
M. Wt: 382.5 g/mol
InChI Key: YXRVDXKNVUCZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(2-{[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]AMINO}-1-METHYLETHYL)IMINO]METHYL}-2-NAPHTHOL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthol core, which is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. The presence of hydroxyl and imino groups in its structure contributes to its reactivity and potential utility in chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2-{[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]AMINO}-1-METHYLETHYL)IMINO]METHYL}-2-NAPHTHOL typically involves the condensation of 2-hydroxy-1-naphthaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the imine bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1-{[(2-{[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]AMINO}-1-METHYLETHYL)IMINO]METHYL}-2-NAPHTHOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imine bond can be reduced to form secondary amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce secondary amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in further chemical transformations .

Scientific Research Applications

1-{[(2-{[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]AMINO}-1-METHYLETHYL)IMINO]METHYL}-2-NAPHTHOL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent and its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{[(2-{[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]AMINO}-1-METHYLETHYL)IMINO]METHYL}-2-NAPHTHOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(2-{[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]AMINO}-1-METHYLETHYL)IMINO]METHYL}-2-NAPHTHOL stands out due to its unique combination of hydroxyl and imino groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

1-[2-[(2-hydroxynaphthalen-1-yl)methylideneamino]propyliminomethyl]naphthalen-2-ol

InChI

InChI=1S/C25H22N2O2/c1-17(27-16-23-21-9-5-3-7-19(21)11-13-25(23)29)14-26-15-22-20-8-4-2-6-18(20)10-12-24(22)28/h2-13,15-17,28-29H,14H2,1H3

InChI Key

YXRVDXKNVUCZDC-UHFFFAOYSA-N

Canonical SMILES

CC(CN=CC1=C(C=CC2=CC=CC=C21)O)N=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.